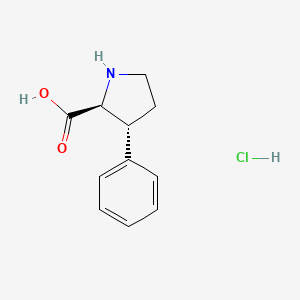
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride” is a type of amino acid derivative . Amino acid derivatives are often used in the synthesis of peptides and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported . Another method involves the manipulation of functional groups at C3 and C4 of D-glucose to synthesize naturally occurring (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA) and its enantiomer .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Ethyl acetoacetate", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Acetone" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form chalcone.", "Step 2: Reduction of chalcone using sodium borohydride in methanol to form (2S)-1-phenyl-3-hydroxybutan-1-one.", "Step 3: Conversion of (2S)-1-phenyl-3-hydroxybutan-1-one to (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride through a series of reactions involving hydrolysis, decarboxylation, and cyclization.", "Step 4: Treatment of (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid with hydrochloric acid in diethyl ether to form (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride.", "Step 5: Purification of the product using acetone and recrystallization to obtain the final product." ] } | |
Número CAS |
51212-38-5 |
Fórmula molecular |
C11H14ClNO2 |
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 |
Clave InChI |
CUAVFLWYXFQKBH-BAUSSPIASA-N |
SMILES isomérico |
C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl |
SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl |
SMILES canónico |
C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


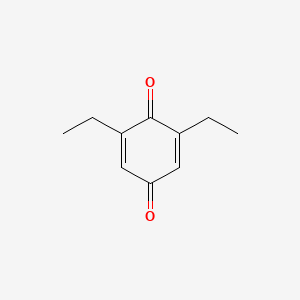
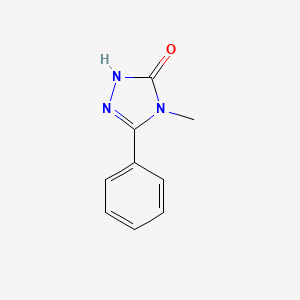

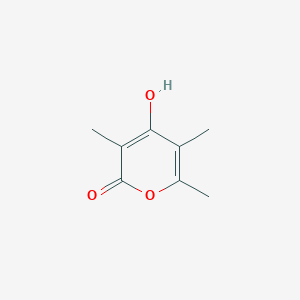

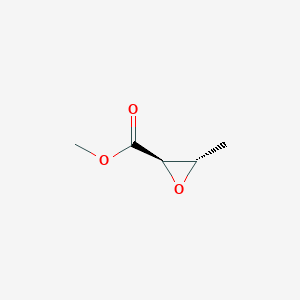

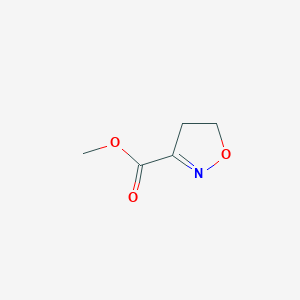

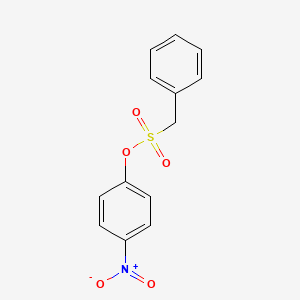
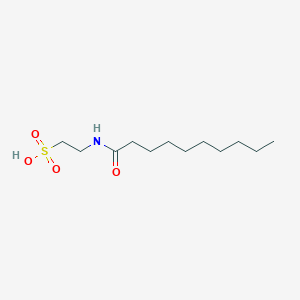
![4-chloro-N-[9-(4-chlorophenyl)sulfonyl-7,7-dimethyl-5-oxo-6,8-dihydrocarbazol-3-yl]benzenesulfonamide](/img/structure/B1656117.png)

![Benzo[h]quinazolin-4(1H)-one](/img/structure/B1656119.png)
